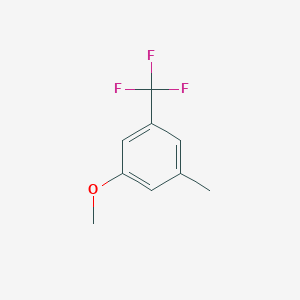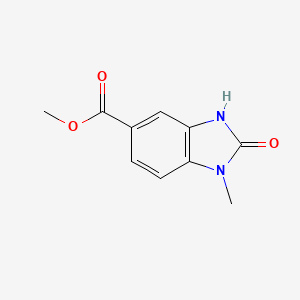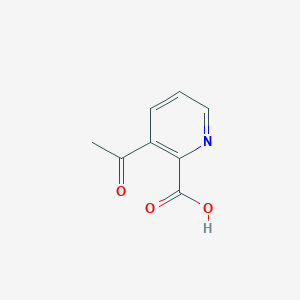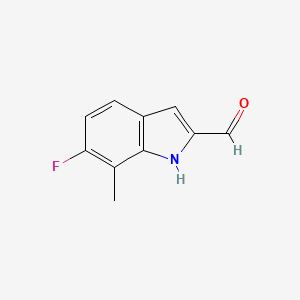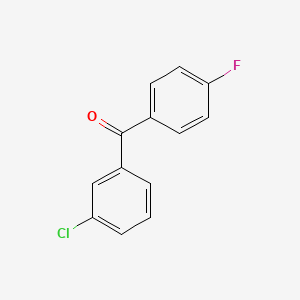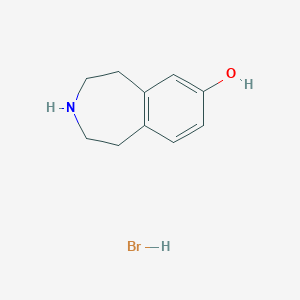
7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepin-hydrobromid
Übersicht
Beschreibung
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Biochemische Analyse
Biochemical Properties
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.
Cellular Effects
The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.
Molecular Mechanism
At the molecular level, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .
Dosage Effects in Animal Models
The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .
Transport and Distribution
Within cells and tissues, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bulgaramine: An alkaloid with structural similarity to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide.
Isopavine: Another alkaloid with a similar structure.
Kenpaullone: A compound with a related benzazepine structure.
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLVMZDODRYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36132-99-7 | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
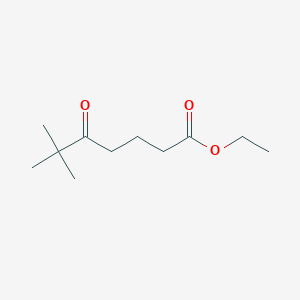

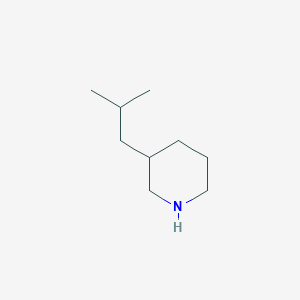
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
